oxo(oxopraseodymiooxy)praseodymium

H2-TPR Reducibility Catalysis

The compound with the IUPAC systematic name oxo(oxopraseodymiooxy)praseodymium is identified as Praseodymium(III,IV) oxide, with the molecular formula Pr₆O₁₁. It is an inorganic compound characterized by a cubic fluorite crystal structure containing praseodymium ions in mixed Pr³⁺ and Pr⁴⁺ oxidation states, making it the most stable form of praseodymium oxide at ambient temperature and pressure.

Molecular Formula O3Pr2
Molecular Weight 329.814 g/mol
Cat. No. B8255331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameoxo(oxopraseodymiooxy)praseodymium
Molecular FormulaO3Pr2
Molecular Weight329.814 g/mol
Structural Identifiers
SMILESO=[Pr]O[Pr]=O
InChIInChI=1S/3O.2Pr
InChIKeyXYFIPBUCKXDCQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for Praseodymium(III,IV) Oxide (Pr₆O₁₁): Specifications and Scientific Context


The compound with the IUPAC systematic name oxo(oxopraseodymiooxy)praseodymium is identified as Praseodymium(III,IV) oxide, with the molecular formula Pr₆O₁₁ . It is an inorganic compound characterized by a cubic fluorite crystal structure containing praseodymium ions in mixed Pr³⁺ and Pr⁴⁺ oxidation states, making it the most stable form of praseodymium oxide at ambient temperature and pressure . This mixed valency gives rise to its distinct electronic, catalytic, and optical properties, differentiating it from single-oxidation-state lanthanide oxides.

Redox profile Mixed-valence Pr³⁺/Pr⁴⁺ oxide with reported lower reduction temperature vs. CeO₂, enabling catalysis at reduced energy cost.
Optical signature Suppressed photoluminescence relative to Pr₂O₃ provides a valence-state sensitive probe for functional ceramics.
Dielectric rank Reported highest dielectric constant among praseodymium oxide phases may support high-k gate insulator research.

Why Generic Rare-Earth Oxide Substitution Fails for Pr₆O₁₁-Based Applications


Treating Pr₆O₁₁ as a generic, interchangeable lanthanide oxide ignores its unique mixed-valence structure, which is critical for function. Its redox behavior is fundamentally different from the widely used CeO₂, exhibiting significantly lower reduction temperatures, which implies distinct catalytic mechanisms . Optically, the presence of Pr⁴⁺ in Pr₆O₁₁ causes a 63% reduction in fluorescence intensity at 404 nm compared to the purely trivalent Pr₂O₃, a critical factor for phosphor and optical device design . Even among praseodymium oxides, Pr₆O₁₁ possesses the highest dielectric constant (k-value), a property not matched by Pr₂O₃ or other off-stoichiometric phases, making substitution detrimental to high-k dielectric performance .

  • CeO₂ replacement may alter reduction onset and catalytic soot oxidation mechanism; superoxide generation differs fundamentally.
  • Pr₂O₃ substitution may shift fluorescence intensity, limiting optical valence-state probing; dielectric constant may be lower.
  • Other PrₙO₂ₙ₋₂ phases typically exhibit lower k-values, compromising gate capacitance performance for microelectronics.

Quantitative Evidence Guide for the Differentiation of Pr₆O₁₁ from CeO₂, Pr₂O₃, and Other In-Class Oxides


Pr₆O₁₁ Requires Lower Temperature for Reduction Compared to CeO₂

Pr₆O₁₁ is significantly easier to reduce than the benchmark oxygen-storage material CeO₂. The surface reduction of Pr₆O₁₁ occurs at a temperature ~95°C lower, and its bulk reduction occurs at a temperature ~307°C lower than that of CeO₂, as demonstrated under identical experimental conditions .

Reduction temperature
Head-to-head
Bulk red. 558 °C (Pr₆O₁₁) vs. 865 °C (CeO₂); surface onset ~95 °C lower
Supports lower-energy redox pathway selection
Under identical H₂-TPR conditions
H2-TPR Reducibility Catalysis Oxygen Storage

Pr₆O₁₁ Exhibits Suppressed Photoluminescence Relative to Pr₂O₃ for Valence-State Probing

The presence of Pr⁴⁺ in the mixed-valence Pr₆O₁₁ composition directly quenches photoluminescence (PL) compared to the purely Pr³⁺-based Pr₂O₃. A direct comparative study showed that the fluorescence intensity of Pr₆O₁₁ at 404 nm is reduced by 63% relative to that of Pr₂O₃ .

PL quenching vs. Pr₂O₃
Head-to-head
63% decrease in fluorescence intensity at 404 nm relative to Pr₂O₃
Enables optical valence-state probing in ceramics
Room-temperature PL measurement
Photoluminescence Optical Materials Valence State Spectroscopy

Pr₆O₁₁ Shows Fundamentally Different Soot Oxidation Activity and Reactive Oxygen Species from CeO₂

In catalytic soot oxidation, pure CeO₂ is a far more active catalyst than Pr₆O₁₁. The observed catalytic activity for fluorite-type oxides decreases in the order CeO₂ ≫ Pr₆O₁₁ ≈ CeO₂−ZrO₂ > ZrO₂ . This is not due to oxygen storage capacity, but because of the inability of Pr₆O₁₁ to generate highly reactive superoxide (O₂⁻) ions upon re-oxidation, a key species for low-temperature soot combustion that is abundant on CeO₂ but not detected on Pr₆O₁₁ .

Soot oxidation activity
Head-to-head
Activity order: CeO₂ ≫ Pr₆O₁₁ ≈ CeO₂−ZrO₂ > ZrO₂; superoxide (O₂⁻) not detected on Pr₆O₁₁
Operates via distinct, less aggressive oxidation mechanism
ESR under controlled O₂ re-oxidation
Soot Oxidation Heterogeneous Catalysis Diesel Particulate Filter Ceria

Pr₆O₁₁ Possesses the Highest Dielectric Constant Among Praseodymium Oxide Phases

When selecting a praseodymium oxide for dielectric applications, the specific phase is critical. Literature analysis confirms that among the series of praseodymium oxide compounds with the general formula PrₙO₂ₙ₋₂, the Pr₆O₁₁ phase exhibits the highest dielectric constant (k-value), superior to Pr₂O₃, which is otherwise noted as a good dielectric .

Dielectric constant rank
Class-level inference
Highest k-value in PrₙO₂ₙ₋₂ series; reported ~30
Phase-specific advantage for gate insulator applications
Literature review; synthesis method may influence k
High-k Dielectric Microelectronics MOSFET Gate Insulator

Validated Application Scenarios for Pr₆O₁₁ Based on Differential Evidence


Preferentially Reducible Support or Catalyst in Heterogeneous Catalysis

Pr₆O₁₁ is the preferred choice over CeO₂ for catalytic applications where a lower reduction temperature is paramount. The H₂-TPR data showing that Pr₆O₁₁ bulk reduction occurs at 558 °C, versus 865 °C for CeO₂, directly supports its use in processes requiring more facile lattice oxygen release or oxygen vacancy formation at lower operational temperatures, such as in certain selective oxidation or dehydrogenation reactions .

Optical Valence-State Probe for High-Temperature Functional Ceramics

The unique 63% quenching of photoluminescence relative to Pr₂O₃ provides a clear spectral fingerprint. This enables researchers to use Pr₆O₁₁ as an in-situ optical probe to monitor the local Pr³⁺/Pr⁴⁺ valence ratio in ceramics with high oxygen ion mobility during operation, a feat not possible with single-valence state analogs .

Gate Dielectric Material in Advanced III-V MOSFETs

For next-generation microelectronics, Pr₆O₁₁ is a superior gate dielectric material compared to other praseodymium oxides and conventional SiO₂. Its status as the phase with the highest k-value among praseodymium oxides, combined with its high band gap, allows for a reduction in equivalent oxide thickness (EOT) and inhibition of leakage current, as validated in patent literature for III-V semiconductor devices .

Catalyst Layer in Soot Oxidation Systems Requiring a CeO₂ Alternative

For diesel particulate filter (DPF) applications where the extreme reactivity of CeO₂ is disadvantageous or where a distinct redox mechanism is needed, Pr₆O₁₁ is the appropriate substitute. Evidence confirms its catalytic activity is comparable to CeO₂−ZrO₂ solid solutions and that it operates without generating superoxide radicals, offering a different, less aggressive soot oxidation pathway that may improve the stability of the catalyst formulation .

Application
Selection Property
Validation Focus
Reducible catalytic support
Reduction temperature profile
H₂-TPR reducibility vs. CeO₂ benchmark
Valence-state optical monitoring
Photoluminescence response
PL intensity comparison to single-valence Pr₂O₃
High-k gate insulator
Dielectric constant (k-value)
Phase purity and k-value benchmarking
Controlled soot oxidation catalyst
Catalytic activity and radical species
Soot oxidation rate and reactive oxygen evaluation
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